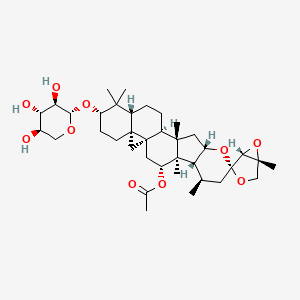

23-EPI-26-Deoxyactein

Descripción

This compound has been reported in Actaea racemosa with data available.

This compound was previously designated as "27-deoxyactein"; from the roots/rhizomes of Cimicifuga racemosa; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMGJWLOGKSUGX-WUHYQCRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033388 | |

| Record name | 23-epi-26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501938-01-8 | |

| Record name | 23-epi-26-Deoxyactein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501938018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-epi-26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23-EPI-26-DEOXYACTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A97XP2V7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 23-EPI-26-Deoxyactein

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-EPI-26-Deoxyactein is a prominent cycloartane triterpene glycoside isolated from Actaea racemosa (Black Cohosh), a perennial herb native to North America.[1][2] Historically used for the treatment of menopausal symptoms, recent scientific investigations have begun to elucidate the specific molecular mechanisms of its constituents.[1] this compound, in particular, has garnered attention for its potential therapeutic effects, which appear to extend beyond hormonal modulation to include anti-inflammatory and metabolic regulatory activities. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

The therapeutic potential of this compound is not attributed to a single, universal mechanism but rather to its ability to modulate multiple signaling pathways. The primary areas of its activity that have been investigated are its anti-inflammatory and anti-obesity effects.

Anti-Inflammatory Pathway

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by suppressing the production of nitric oxide (NO), a key inflammatory mediator.[3] This effect is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression in response to pro-inflammatory stimuli like interferon-gamma (IFNγ).[3]

Caption: Anti-inflammatory action of this compound.

Anti-Adipogenesis and Metabolic Regulation Pathway

Recent studies have revealed a significant role for this compound in the regulation of metabolism, specifically in inhibiting adipogenesis and ameliorating diet-induced obesity.[4] The compound has been shown to down-regulate the expression of key adipogenic transcription factors, including C/EBPα, C/EBPβ, and PPARγ.[4] Furthermore, it promotes lipolysis in adipocytes through the activation of the AMPK signaling pathway and the SIRT1-FOXO1 axis.[4]

Caption: Metabolic regulatory pathways of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Pharmacokinetic Parameters in Healthy Women[5][6]

| Dose of this compound | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) |

| 1.4 mg | 2.2 | 2.0 - 2.9 | 2.1 ± 0.4 | - |

| 2.8 mg | - | 2.0 - 2.9 | 2.7 ± 0.4 | - |

| 5.6 mg | 12.4 | 2.0 - 2.9 | 3.0 ± 1.0 | - |

Data presented as mean ± standard deviation where available. AUC data was not specified in the provided search results.

Table 2: In Vitro Anti-Inflammatory Activity[3]

| Cell Line | Treatment | Concentration | Effect on NO Production |

| BV-2 microglia | This compound | 30 µg/ml | Suppressed IFNγ-induced NO production |

| RAW 264.7 macrophages | This compound | 30 µg/ml | Suppressed IFNγ-induced NO production by up to 23 ± 7% |

Table 3: In Vitro and In Vivo Anti-Obesity Effects[4]

| Model | Treatment | Concentration/Dose | Key Findings |

| 3T3-L1 preadipocytes | This compound | 10 µM | Inhibited adipogenesis |

| Diet-induced obese C57BL/6 mice | This compound | 5 mg/kg/d | Significantly lowered body weight gain, fat mass, and liver weight; Reduced insulin resistance and serum lipoprotein levels |

Experimental Protocols

In Vitro Anti-Inflammatory Assay[3]

-

Cell Lines: BV-2 microglia and RAW 264.7 macrophages.

-

Treatment: Cells were pretreated with varying concentrations of this compound.

-

Induction of Inflammation: Nitric oxide production was induced by stimulation with interferon-gamma (IFNγ).

-

Measurement of NO Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent.

-

Gene Expression Analysis: The mRNA levels of inducible nitric oxide synthase (iNOS) were quantified using real-time PCR.

Caption: Workflow for in vitro anti-inflammatory assays.

In Vitro Adipogenesis Assay[4]

-

Cell Line: 3T3-L1 preadipocytes.

-

Differentiation: Adipogenesis was induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treatment: Cells were treated with this compound (10 µM) during the differentiation process.

-

Lipid Accumulation Staining: Lipid accumulation in differentiated adipocytes was visualized by Oil Red O staining.

-

Gene Expression Analysis: The mRNA levels of adipogenic transcription factors (C/ebpα, C/ebpβ, and Pparγ) were quantified by real-time PCR.

In Vivo Diet-Induced Obesity Mouse Model[4]

-

Animal Model: Male C57BL/6 mice.

-

Diet: Mice were fed a high-fat diet (HFD) to induce obesity.

-

Treatment Groups:

-

Low-fat diet (LFD) control

-

High-fat diet (HFD) control

-

HFD + this compound (1 mg/kg/d and 5 mg/kg/d)

-

-

Duration: 12 weeks.

-

Outcome Measures:

-

Body weight, fat mass, and liver weight.

-

Glucose and insulin tolerance tests.

-

Serum lipoprotein levels.

-

Histological analysis of adipose tissue and liver (H&E staining).

-

Gene and protein expression analysis of pathways involved in lipolysis (AMPK, SIRT1, FOXO1) via real-time PCR and Western blot.

-

Conclusion

This compound is a bioactive triterpene glycoside with a multifaceted mechanism of action. Current evidence strongly suggests its role as an anti-inflammatory and metabolic-regulating agent. Its ability to suppress inflammatory pathways and inhibit adipogenesis while promoting lipolysis highlights its therapeutic potential for inflammatory conditions and metabolic disorders such as obesity. Further research is warranted to fully elucidate its clinical efficacy and safety profile in human populations. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this promising natural compound.

References

In-Depth Technical Guide: The Biological Activity of 23-EPI-26-Deoxyactein

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-EPI-26-Deoxyactein, a triterpene glycoside isolated from Actaea racemosa (black cohosh), has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its anti-cancer, anti-inflammatory, and cytoprotective properties. Detailed experimental protocols for key assays are provided, along with quantitative data and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a major constituent of black cohosh, a plant that has a long history of use in traditional medicine.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying the therapeutic potential of its components. This guide synthesizes the available data on this compound, presenting its biological activities in a structured and technically detailed format for the scientific community.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer properties, primarily through the inhibition of cell proliferation and the induction of cell cycle arrest.

Inhibition of Cancer Cell Growth

Studies have shown that this compound can inhibit the growth of human breast cancer cells. While initial studies focused on extracts of black cohosh, subsequent research has identified this compound as one of the active compounds. An ethyl acetate fraction of black cohosh, containing this compound, inhibited the growth of ER+ MCF7 and ER- MDA-MB-453 human breast cancer cell lines with IC50 values of approximately 20 µg/mL and 10 µg/mL, respectively.[2] For the purified this compound, a study reported an IC50 value of 21μM for the inhibition of MCF7 cell growth.[1]

Table 1: Growth Inhibitory Activity of this compound and Related Extracts

| Cell Line | Compound/Extract | IC50 Value | Reference |

| MCF7 (ER+) | Ethyl Acetate Extract | ~20 µg/mL | [2] |

| MDA-MB-453 (ER-) | Ethyl Acetate Extract | ~10 µg/mL | [2] |

| MCF7 (ER+) | This compound | 21 µM | [1] |

Induction of Cell Cycle Arrest

A key mechanism behind the anti-proliferative effect of this compound is its ability to induce cell cycle arrest at the G1 phase.[2] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, treatment with a triterpene glycoside fraction containing this compound was found to decrease the levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4).[2] This leads to a reduction in the phosphorylation of the retinoblastoma protein (pRb) and an increase in the level of the cdk inhibitor p21cip1, collectively halting the progression of the cell cycle from G1 to S phase.[2]

dot

Caption: G1 Cell Cycle Arrest by this compound.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.

Inhibition of Nitric Oxide Production

The compound has been shown to suppress cytokine-induced nitric oxide production in brain microglial cells.[3] This effect is attributed to the reduction of inducible nitric oxide synthase (iNOS) expression, without directly affecting the enzymatic activity of iNOS.[4]

Caption: Experimental Workflow for Cell Cycle Analysis.

Western Blot Analysis for Cell Cycle Proteins (Adapted from Einbond et al., 2004)

-

Protein Extraction:

-

Treat cells as for cell cycle analysis.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against Cyclin D1, CDK4, p-pRb, p21cip1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

Nitric Oxide Production Assay (Adapted from Ruhlen et al., 2008)

-

Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS.

-

Treatment:

-

Plate cells in 96-well plates.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]) for 24 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Apoptosis Assay by Annexin V/PI Staining (General Protocol)

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining:

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Pharmacokinetics

A study in healthy menopausal women who received a single oral dose of a standardized black cohosh extract containing 1.4, 2.8, or 5.6 mg of this compound provided the following pharmacokinetic data:

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| 1.4 | 2.2 ± 0.8 | 2.0 ± 0.4 | 2.1 ± 0.4 |

| 2.8 | 4.9 ± 1.7 | 2.9 ± 0.9 | 2.7 ± 0.4 |

| 5.6 | 12.4 ± 4.2 | 2.4 ± 0.5 | 3.0 ± 1.0 |

Data are presented as mean ± standard deviation.

Conclusion and Future Directions

This compound exhibits a range of promising biological activities, including anti-cancer, anti-inflammatory, and cytoprotective effects. The detailed mechanisms of action, particularly the specific molecular targets and downstream signaling events, are areas that warrant further investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in exploring the full therapeutic potential of this natural compound. Future studies should focus on in vivo efficacy in relevant disease models and further elucidation of its molecular pharmacology to pave the way for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Growth inhibitory activity of extracts and purified components of black cohosh on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial peptides inhibit MC3T3-E1 cells apoptosis induced by TNF-α through p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 23-EPI-26-Deoxyactein

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-EPI-26-Deoxyactein is a prominent triterpenoid glycoside isolated from the rhizomes of Actaea racemosa (black cohosh).[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological effects, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 27-Deoxyactein, is a complex cycloartane triterpenoid glycoside.[1] Its chemical structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C₃₇H₅₆O₁₀ |

| Molecular Weight | 660.8 g/mol |

| CAS Number | 264624-38-6 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, and Water. |

| Origin | Actaea racemosa (Black Cohosh) |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-cancer and cytoprotective effects.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative effects in human breast cancer cells.

2.1.1. Induction of Cell Cycle Arrest

Studies have shown that this compound can induce cell cycle arrest at the G1 phase in MCF-7 human breast cancer cells.[2] This arrest is mediated by the modulation of key cell cycle regulatory proteins. The compound has been observed to decrease the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), while increasing the levels of the cyclin-dependent kinase inhibitor p21cip1.[2]

Quantitative Data: Anti-proliferative Activity

| Cell Line | Activity | IC₅₀/Effective Concentration | Reference |

| MCF-7 (Human Breast Cancer) | Growth Inhibition | 21 µM | [Einbond et al., 2004] |

Signaling Pathway: G1 Cell Cycle Arrest

The following diagram illustrates the proposed signaling pathway for this compound-induced G1 cell cycle arrest.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 23-EPI-26-Deoxyactein

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-epi-26-deoxyactein, a complex cycloartane triterpene glycoside, stands as one of the significant bioactive constituents of Cimicifuga racemosa (black cohosh).[1][2][3] This compound, along with its congeners, has garnered considerable interest for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.[3][4] Despite its importance, the precise biosynthetic pathway leading to this compound remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound, summarizes key quantitative data, provides relevant experimental protocols, and visualizes the proposed molecular journey.

While the complete enzymatic cascade is yet to be fully characterized, foundational knowledge of isoprenoid and triterpenoid metabolism allows for the construction of a hypothetical, yet scientifically grounded, biosynthetic map. This guide aims to provide a framework for future research and a comprehensive resource for professionals in natural product chemistry and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the ubiquitous isoprenoid pathway, leading to the formation of a cycloartane skeleton, which then undergoes a series of specific modifications.

Formation of the Isoprenoid Precursor

The journey begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids. These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined tail-to-tail to produce the 30-carbon precursor, squalene.

Cyclization and Formation of the Cycloartane Skeleton

Squalene undergoes epoxidation to form 2,3-oxidosqualene. This crucial step is followed by a proton-initiated cyclization cascade. In many plants, this is mediated by β-amyrin synthase or related enzymes. However, in Cimicifuga racemosa, a putative 2,3-oxidosqualene cyclase (CAS1) has been identified, which is presumed to catalyze the formation of the characteristic cycloartane skeleton.[5]

Post-Cyclization Modifications: The Path to this compound

Following the formation of the cycloartane core, a series of largely hypothetical but biochemically plausible tailoring reactions occur. These modifications are likely catalyzed by cytochrome P450 monooxygenases (P450s), glycosyltransferases (GTs), and acyltransferases (ATs). The proposed sequence is as follows:

-

Oxidations: A series of hydroxylations and other oxidative modifications at various positions on the cycloartane skeleton create the specific oxygenation pattern of the aglycone.

-

Glycosylation: A glycosyltransferase attaches a sugar moiety, typically xylose at the C-3 position, to the triterpenoid aglycone.

-

Acylation: An acyltransferase adds an acetyl group, likely at the C-12 position.

-

Epoxidation and Rearrangement: Further enzymatic steps, including epoxidations and intramolecular rearrangements, would be required to form the complex triepoxy structure characteristic of this compound.

The following diagram illustrates the proposed biosynthetic pathway.

Quantitative Data

The concentration of this compound varies significantly among different tissues of Cimicifuga racemosa and throughout the growing season. Understanding this distribution is crucial for optimizing harvesting and extraction processes.

| Plant Tissue | Mean Concentration Range (mg/kg dry weight) | Seasonal Trend |

| Inflorescence | 28,582 - 41,354 | Linear decrease |

| Leaf | 8,250 - 16,799 | Linear decrease |

| Rhizome | 2,688 - 4,094 | Linear decrease |

| Root | 1,149 - 1,970 | Linear decrease |

| Rachis | 598 - 1,987 | Linear decrease |

| (Data synthesized from HortScience, 42(5), 2007)[6] |

Experimental Protocols

Extraction and Quantification of this compound from Cimicifuga racemosa

This protocol outlines a general method for the extraction and quantification of this compound from dried plant material, adapted from methodologies described in the literature.[6]

1. Materials and Reagents:

-

Dried, powdered Cimicifuga racemosa tissue (e.g., rhizome)

-

80% Acetonitrile (ACN) in water

-

Primary standard of this compound

-

Methanol, Ethanol, Water (HPLC grade)

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

2. Extraction Procedure:

-

Weigh approximately 100 mg of dried, powdered plant material into a microcentrifuge tube.

-

Add 1.5 mL of 80% ACN.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Quantification:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water, acetonitrile, and ethanol. An example gradient is as follows:

-

0 min: 56% H₂O, 21% ACN, 23% EtOH

-

35 min: 52% H₂O, 14% ACN, 34% EtOH

-

36 min: 56% H₂O, 21% ACN, 23% EtOH

-

50 min: 56% H₂O, 21% ACN, 23% EtOH

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

-

Standard Curve: Prepare a series of working standards (e.g., 62.5, 125, 250 mg/kg) from the primary standard dissolved in 80% ACN.

-

Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve. The retention time for this compound is approximately 29.17 minutes under these conditions.[6]

The following diagram illustrates the experimental workflow for extraction and quantification.

Future Research Directions

The elucidation of the this compound biosynthetic pathway is an open field for significant scientific discovery. Key areas for future research include:

-

Gene Discovery: Transcriptome analysis of Cimicifuga racemosa tissues with high concentrations of this compound to identify candidate genes for the tailoring enzymes (P450s, GTs, ATs).

-

Enzyme Characterization: In vitro and in vivo functional characterization of the candidate enzymes to confirm their roles in the pathway.

-

Metabolite Profiling: In-depth metabolite profiling of different plant tissues and developmental stages to identify potential biosynthetic intermediates.

-

Synthetic Biology: Reconstitution of the biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, to enable sustainable production and further pathway engineering.

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully mapped, this guide provides a robust, technically-grounded framework based on current scientific knowledge. The proposed pathway, quantitative data, and experimental protocols offer a valuable resource for researchers and industry professionals. Further investigation into this intricate pathway will not only advance our fundamental understanding of plant biochemistry but also has the potential to unlock new avenues for the production and optimization of this pharmacologically important natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Black Cohosh: Insights into its Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:264624-38-6 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. hort [journals.ashs.org]

23-EPI-26-Deoxyactein: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-EPI-26-Deoxyactein, a prominent triterpenoid glycoside isolated from Actaea racemosa (black cohosh), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted biological effects, with a focus on its anti-inflammatory, anti-cancer, and anti-obesity properties. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex cycloartane-type triterpene glycoside. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | [(1R,1'R,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate[1] |

| Synonyms | 27-Deoxyactein, 26-Deoxyactein[2][3] |

| Molecular Formula | C37H56O10[2][4][5] |

| Molecular Weight | 660.83 g/mol [4][5] |

| CAS Number | 264624-38-6[2][4][5] |

| Appearance | Crystalline solid[2][5] |

| Solubility | Soluble in Water, DMSO, Pyridine, Methanol, Ethanol[2][6] |

| SMILES String | C--INVALID-LINK--(O2)[C@@H]2[C@@]31O[C@@]4([H])C[C@@]5(C)[C@]6([H])CC[C@]7([H])[C@]8(CC--INVALID-LINK----INVALID-LINK--[C@H]9O">C@HC7(C)C)[C@]6(C8)C--INVALID-LINK--[C@]5(C)[C@@]4([H])--INVALID-LINK--C3[2] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, anti-cancer, and anti-obesity effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are largely attributed to its ability to modulate the nitric oxide (NO) signaling pathway. It has been shown to inhibit the production of nitric oxide by reducing the expression of inducible nitric oxide synthase (iNOS) without directly affecting the enzyme's activity.[6] This effect is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Anti-cancer Activity

This compound has demonstrated anti-proliferative effects in human breast cancer cells (MCF-7).[2] Its mechanism of action involves the induction of cell cycle arrest at the G1 phase.[2] This is achieved by modulating the levels of key cell cycle regulatory proteins, including a decrease in cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increase in the cyclin-dependent kinase inhibitor p21.[2]

Figure 2: Mechanism of G1 cell cycle arrest induced by this compound.

Anti-obesity Activity

In vitro and in vivo studies have revealed the potential of this compound in combating obesity. It inhibits the differentiation of 3T3-L1 preadipocytes into mature adipocytes by down-regulating the expression of critical adipogenic transcription factors such as C/EBPα, C/EBPβ, and PPARγ. Furthermore, in diet-induced obese mice, administration of this compound has been shown to reduce body weight gain, fat mass, and liver weight. Mechanistically, it promotes adipocyte lipolysis through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the SIRT1-FOXO1 pathway.[7]

Figure 3: Dual anti-obesity mechanism of this compound.

Quantitative Data

Pharmacokinetic Parameters in Humans

A study in healthy menopausal women following a single oral administration of a standardized black cohosh extract provided the following pharmacokinetic data for this compound.[1]

| Dosage of this compound (mg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Urinary Excretion (24h, % of dose) |

| 1.4 | 2.2 | 2.0 - 2.9 | 2.1 ± 0.4 | < 0.01 |

| 2.8 | - | 2.0 - 2.9 | 2.7 ± 0.4 | < 0.01 |

| 5.6 | 12.4 | 2.0 - 2.9 | 3.0 ± 1.0 | < 0.01 |

Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration.

Concentration in Actaea racemosa Tissues

The concentration of this compound varies significantly across different tissues of the black cohosh plant.

| Plant Tissue | Concentration Range (mg/kg dry weight) |

| Inflorescence | 28,582 - 41,354[4][8] |

| Leaf | 8,250 - 16,799[4][8] |

| Rhizome | 2,688 - 4,094[4][8] |

| Root | 1,149 - 1,970[4][8] |

| Rachis | 598 - 1,987[4][8] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Figure 4: Workflow for cell cycle analysis.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using Trypsin-EDTA.

-

Cell Fixation: Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Adipogenesis Assay in 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of the inhibitory effect of this compound.

Figure 5: Workflow for adipogenesis assay.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% fetal bovine serum (FBS)

-

Adipogenesis induction medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

-

Adipocyte maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin

-

Oil Red O staining solution

-

Isopropanol

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.

-

Induction of Differentiation: Two days post-confluence, replace the medium with adipogenesis induction medium (MDI). Treat the cells with different concentrations of this compound during the induction phase.

-

Maintenance: After 2-3 days, replace the induction medium with adipocyte maintenance medium. Refresh the maintenance medium every 2 days.

-

Oil Red O Staining: After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin. Stain the intracellular lipid droplets with Oil Red O solution for 1 hour.

-

Quantification: Wash the stained cells with water and elute the stain with isopropanol. Measure the absorbance of the eluted stain at a specific wavelength (e.g., 510 nm) to quantify the extent of adipogenesis.

Nitric Oxide (NO) Production Assay

This protocol outlines the measurement of NO production in macrophage cell lines (e.g., RAW 264.7) treated with this compound using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a sodium nitrite standard curve.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its multifaceted biological activities, particularly in the realms of inflammation, cancer, and obesity, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this intriguing molecule.

References

- 1. Nitric Oxide (NO) Colorimetric Assay Kit (Nitrate Reductase Method) - Elabscience® [elabscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on adipogenesis in 3T3-L1 preadipocytes and diet-induced obesity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 6. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hort [journals.ashs.org]

23-EPI-26-Deoxyactein: A Comprehensive Technical Guide on its Role in Black Cohosh (Actaea racemosa)

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-EPI-26-Deoxyactein, a prominent cycloartane triterpene glycoside isolated from Actaea racemosa (black cohosh), has garnered significant scientific interest for its potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, biosynthesis, and established biological activities. A core focus is placed on its role as a key constituent of black cohosh and its contribution to the plant's medicinal properties. This document details comprehensive experimental protocols for its extraction, isolation, quantification, and biological evaluation. Furthermore, it presents quantitative data in structured tables and visualizes key signaling pathways and experimental workflows using the DOT language for Graphviz, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Actaea racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb native to North America.[4] Its rhizomes have been traditionally used for the treatment of a variety of ailments, most notably for alleviating symptoms associated with menopause.[3] The therapeutic effects of black cohosh are attributed to its complex mixture of bioactive compounds, with triterpene glycosides being a major class of interest.[5][6]

Among these, this compound (also referred to in some older literature as 27-deoxyactein) stands out as a major and frequently quantified constituent.[1][2][5] Its prevalence in black cohosh extracts has led to its use as a marker compound for standardization.[5][7] Beyond its role in quality control, this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects, suggesting it is a significant contributor to the pharmacological profile of black cohosh.[1][2][3] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and development.

Chemical Properties and Structure

This compound is a cycloartane-type triterpenoid glycoside characterized by a complex polycyclic structure. Its chemical identity has been established through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance spectroscopy.[8]

| Property | Value | Reference |

| Molecular Formula | C₃₇H₅₆O₁₀ | [1][9] |

| Molecular Weight | 660.8 g/mol | [1][9] |

| CAS Number | 264624-38-6 | [1] |

| Synonyms | 27-Deoxyactein | [1] |

| Class | Triterpene Glycoside | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Role in Black Cohosh (Actaea racemosa)

Biosynthesis

This compound is synthesized in Actaea racemosa via the mevalonate (MVA) pathway, which is responsible for the production of all triterpenoids in plants. The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form the cycloartane skeleton. This core structure then undergoes a series of oxidative modifications, including hydroxylation and glycosylation, to yield the final this compound molecule. While the precise enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood.

Quantitative Data

The concentration of this compound varies significantly among different tissues of the black cohosh plant and between different commercial extracts. This variability underscores the importance of standardization for clinical and research purposes.

Table 1: Concentration of this compound in Actaea racemosa Tissues

| Plant Tissue | Concentration Range (mg/kg dry weight) | Reference |

| Rhizome | 2688 - 4094 | [4] |

| Root | 1149 - 1970 | [4] |

| Leaf | 8250 - 16,799 | [4] |

| Inflorescence | 28,582 - 41,354 | [4] |

| Rachis | 598 - 1987 | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t₁/₂ (h) | Reference |

| 1.4 | 2.2 ± 0.5 | 2.0 ± 0.0 | 7.9 ± 1.2 | 2.1 ± 0.4 | |

| 2.8 | 5.1 ± 1.1 | 2.9 ± 0.8 | 21.0 ± 4.3 | 2.7 ± 0.4 | |

| 5.6 | 12.4 ± 4.5 | 2.4 ± 0.5 | 53.1 ± 18.0 | 3.0 ± 1.0 |

Biological Activities and Mechanisms of Action

This compound has demonstrated a spectrum of biological activities in preclinical studies, contributing to the understanding of black cohosh's therapeutic effects.

Anti-Inflammatory and Antioxidant Effects

This compound exhibits notable anti-inflammatory properties by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2] It also demonstrates antioxidant activity by reducing intracellular reactive oxygen species (ROS) production.[1]

Anti-Proliferative and Pro-Apoptotic Effects

Several studies have highlighted the anti-cancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast and oral squamous carcinoma cells, by inducing cell cycle arrest and apoptosis.[3]

Table 3: In Vitro Biological Activities of this compound

| Biological Activity | Cell Line | Concentration/IC₅₀ | Effect | Reference |

| Anti-inflammatory | RAW 264.7 macrophages | 30 µg/ml | Suppression of NO production by up to 23 ± 7% | [2] |

| Antioxidant | RIN-m5F β-cells | 0.01-10 µM | Reduction of ROS and IL-1β production | [1] |

| Anti-proliferative | MCF-7 (breast cancer) | Not specified | Growth inhibition and G1 cell cycle arrest | [3] |

| Anti-proliferative | Human oral squamous carcinoma | Not specified | Growth inhibition | [3] |

| Anti-adipogenesis | 3T3-L1 preadipocytes | 10 µM | Inhibition of adipogenesis | |

| Anti-obesity (in vivo) | C57BL/6 mice | 5 mg/kg/day | Lowered body weight gain and fat mass |

Signaling Pathways

The biological effects of this compound are mediated through its interaction with key cellular signaling pathways.

This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation by this compound contributes to the observed anti-obesity effects by promoting adipocyte lipolysis.

Mechanistic studies have also implicated the SIRT1-FOXO1 pathway in the action of this compound. Sirtuin 1 (SIRT1) is a protein deacetylase that, in conjunction with the transcription factor FOXO1, regulates various cellular processes, including metabolism and stress resistance. Activation of this pathway by this compound further contributes to its metabolic benefits.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound from Actaea racemosa

This protocol outlines a general procedure for the extraction and isolation of this compound from black cohosh rhizomes.

Protocol:

-

Extraction:

-

Dried and powdered rhizomes of Actaea racemosa (1 kg) are macerated with methanol (5 L) at room temperature for 72 hours.

-

The extraction is repeated three times.

-

The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound, as identified by TLC comparison with a standard, are pooled and concentrated.

-

The enriched fraction is further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of this compound in black cohosh extracts.

-

Instrumentation: HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-30 min, 30-40% B; 30-60 min, 40-60% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 203 nm or ELSD.

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.

-

Sample Preparation: The black cohosh extract is dissolved in methanol, filtered through a 0.45 µm filter, and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Conclusion

This compound is a pivotal bioactive constituent of black cohosh, contributing significantly to its pharmacological profile. Its well-characterized anti-inflammatory, antioxidant, and anti-proliferative properties, mediated through pathways such as AMPK and SIRT1-FOXO1, make it a compelling candidate for further investigation in drug development. The standardized protocols and quantitative data presented in this guide offer a robust framework for researchers to explore the full therapeutic potential of this promising natural product. Continued research into its mechanisms of action and in vivo efficacy is warranted to translate the preclinical findings into clinical applications.

References

- 1. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]

- 2. escop.com [escop.com]

- 3. researchgate.net [researchgate.net]

- 4. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hort [journals.ashs.org]

- 6. [논문]AMPK ↔ Sirt1: From a signaling network to a combination drug [scienceon.kisti.re.kr]

- 7. agilent.com [agilent.com]

- 8. AMPK and SIRT1: a long-standing partnership? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

23-EPI-26-Deoxyactein: A Technical Guide to its Discovery, Biology, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

23-EPI-26-Deoxyactein is a prominent cycloartane triterpene glycoside isolated from the medicinal plant Actaea racemosa (formerly Cimicifuga racemosa), commonly known as black cohosh.[1] Initially misidentified as "27-deoxyactein," its precise stereochemistry was later elucidated, leading to its current designation. This compound has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed methodologies for its isolation and biological evaluation, quantitative data on its bioactivity, and visualizations of its implicated signaling pathways to support further research and drug development efforts.

Discovery and History

The discovery of this compound is intrinsically linked to the study of black cohosh, a plant with a long history of use in traditional medicine for treating menopausal symptoms.[1] In the course of phytochemical investigations into the constituents of black cohosh, a number of triterpene glycosides were isolated.

In 2002, a pivotal study by Chen et al. led to the isolation and rigorous characterization of a new triterpene glycoside, named 26-deoxyactein, alongside the known compound actein and a previously designated "27-deoxyactein".[1] Through meticulous spectroscopic analysis, including FABMS, 1H and 13C NMR, and single-crystal X-ray data analysis, the researchers established the absolute stereochemistry of these compounds.[1] This work clarified that "27-deoxyactein" was, in fact, an epimer of 26-deoxyactein at position 23, leading to its reclassification as this compound.[1] This clarification was crucial for the accurate standardization of black cohosh extracts, where this compound is a major and often measured constituent.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C37H56O10 | [2] |

| Molecular Weight | 660.8 g/mol | [2] |

| CAS Number | 264624-38-6 | [3][4] |

| Appearance | Colorless needles | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Experimental Protocols

Isolation of this compound from Actaea racemosa

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on published methods.

3.1.1. Extraction:

-

Dried and powdered rhizomes of Actaea racemosa are subjected to extraction with methanol (MeOH).

-

The methanolic extract is then concentrated under reduced pressure to yield a crude syrup.

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate (EtOAc), to fractionate the components based on their solubility.

3.1.2. Chromatographic Purification:

-

The EtOAc-soluble fraction, which is enriched with triterpene glycosides, is subjected to repeated column chromatography.

-

Initial separation is typically performed on a silica gel (SiO2) column, eluting with a gradient of solvents, such as a petroleum ether-EtOAc-MeOH mixture.

-

Further purification of the fractions containing this compound is achieved using reversed-phase chromatography on an ODS (RP-18) column with an acetonitrile-water or methanol-water gradient.

-

The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).

3.1.3. Structure Elucidation:

The structure and stereochemistry of the purified this compound are confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FABMS) or other high-resolution mass spectrometry techniques are used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the carbon-hydrogen framework and the connectivity of the molecule.

-

X-ray Crystallography: Single-crystal X-ray analysis provides the definitive three-dimensional structure and absolute stereochemistry of the compound.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines the determination of the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are included.

-

Nitrite Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vitro Anti-cancer Activity Assay (Cell Cycle Analysis in MCF-7 Cells)

This protocol describes the analysis of the effect of this compound on the cell cycle progression of human breast cancer cells (MCF-7) using flow cytometry.

-

Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with FBS and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Treatment: Cells are seeded in culture plates and treated with different concentrations of this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Adherent cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and then fixed in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

-

Staining: The fixed cells are washed with PBS and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to ensure that only DNA is stained.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest.

Quantitative Data

Pharmacokinetic Parameters in Humans

A study in healthy menopausal women who received a single oral dose of a standardized black cohosh extract provided the following pharmacokinetic data for this compound.[5]

| Dose of this compound (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 1.4 | 2.2 ± 0.6 | 2.0 ± 0.7 | 7.9 ± 2.6 | 2.1 ± 0.4 |

| 2.8 | 6.1 ± 2.1 | 2.9 ± 0.6 | 23.6 ± 7.9 | 2.7 ± 0.4 |

| 5.6 | 12.4 ± 4.5 | 2.4 ± 0.5 | 55.9 ± 20.1 | 3.0 ± 1.0 |

Data are presented as mean ± standard deviation. Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life.

In Vitro Bioactivity

| Activity | Cell Line | IC50 | Reference |

| Anti-proliferative | MCF-7 (human breast cancer) | ~21 µM | [3] |

| Anti-inflammatory (NO inhibition) | RAW 264.7 (murine macrophages) | Not explicitly stated, but demonstrated activity |

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Pathway

This compound exerts its anti-inflammatory effects, at least in part, by modulating the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces nitric oxide. This compound has been shown to inhibit the production of nitric oxide, suggesting an interference with the upstream signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C37H56O10 | CID 21668683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:264624-38-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound - Cayman Chemical [bioscience.co.uk]

- 5. Pharmacokinetics of this compound in women after oral administration of a standardized extract of black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Targets of 23-EPI-26-Deoxyactein

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-EPI-26-Deoxyactein, a triterpenoid glycoside isolated from Actaea racemosa (black cohosh), has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known cellular targets and mechanisms of action of this compound. The information presented herein is curated from peer-reviewed scientific literature to support further research and drug development efforts. This document details the compound's effects on key cellular processes, including inflammation, adipogenesis, cancer cell proliferation, and cellular protection, supported by quantitative data and detailed experimental protocols.

Cellular Targets and Mechanisms of Action

This compound exerts its effects through the modulation of multiple cellular signaling pathways. The primary mechanisms identified to date involve anti-inflammatory, anti-adipogenic, anti-cancer, and cytoprotective activities.

Anti-Inflammatory Effects

This compound has been shown to suppress inflammatory responses, particularly in brain microglial cells. A key mechanism is the inhibition of cytokine-induced nitric oxide (NO) production[1][2].

Signaling Pathway:

Caption: this compound inhibits nitric oxide production.

Quantitative Data: Inhibition of Nitric Oxide Production

| Cell Line | Treatment | Concentration of this compound | % Inhibition of NO Production | Reference |

| BV-2 microglia | IFNγ | 30 μg/ml | up to 23 ± 7% | [2] |

| RAW 264.7 macrophages | IFNγ | 30 μg/ml | up to 23 ± 7% | [2] |

Anti-Adipogenic and Pro-Lipolytic Effects

This compound has demonstrated significant anti-obesity potential by inhibiting the differentiation of preadipocytes into mature adipocytes and promoting the breakdown of fat in mature adipocytes[3].

Signaling Pathway for Adipogenesis Inhibition:

Caption: Inhibition of adipogenesis by this compound.

Signaling Pathway for Lipolysis Promotion:

Caption: Promotion of adipocyte lipolysis via the AMPK/SIRT1/FOXO1 pathway.

Quantitative Data: Effects on Adipogenesis and Obesity

| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |

| Adipogenesis | 3T3-L1 preadipocytes | This compound | 10 μM | Inhibition of adipogenesis | [3] |

| Body Weight Gain | High-fat diet-fed C57BL/6 mice | This compound | 5 mg/kg/day | Significantly lowered | [3] |

| Fat Mass | High-fat diet-fed C57BL/6 mice | This compound | 5 mg/kg/day | Significantly lowered | [3] |

| Liver Weight | High-fat diet-fed C57BL/6 mice | This compound | 5 mg/kg/day | Significantly lowered | [3] |

Anti-Cancer Activity

This compound exhibits growth inhibitory effects on human breast cancer cells, specifically the MCF7 cell line. The mechanism involves the induction of cell cycle arrest at the G1 phase.

Signaling Pathway for Cell Cycle Arrest:

Caption: Induction of G1 cell cycle arrest in MCF7 cells.

Quantitative Data: Anti-Cancer Effects

| Parameter | Cell Line | Concentration of this compound | Effect | Reference |

| Growth Inhibition (IC50) | MCF7 human breast cancer cells | 21 μM | 50% inhibition of cell growth | [4] |

| Cell Cycle Arrest | MCF7 human breast cancer cells | Not specified | Induction of G1 arrest |

Cytoprotective Effects

This compound demonstrates protective effects in various cell types against oxidative stress and toxic insults.

In Osteoblastic Cells:

In MC3T3-E1 osteoblastic cells, it protects against damage by reducing intracellular calcium levels, preventing the collapse of mitochondrial membrane potential, decreasing the production of reactive oxygen species (ROS), and inhibiting cardiolipin peroxidation, autophagy, and apoptosis.

In Pancreatic β-Cells:

In RIN-m5F pancreatic β-cells, it reduces the production of ROS and IL-1β and protects against cell death.

Experimental Workflow for Assessing Cytoprotection:

Caption: General workflow for evaluating the cytoprotective effects.

Detailed Experimental Protocols

Inhibition of Nitric Oxide Production in BV-2 Microglial Cells

-

Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with various concentrations of this compound (e.g., up to 30 μg/ml) for 1 hour. Subsequently, cells are stimulated with interferon-gamma (IFNγ) to induce nitric oxide production.

-

Nitric Oxide Measurement (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 μL of supernatant is mixed with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite.

Inhibition of Adipogenesis in 3T3-L1 Preadipocytes

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum. To induce differentiation, two days post-confluence, the medium is replaced with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin.

-

Treatment: this compound (e.g., 10 μM) is added to the differentiation medium. After two days, the medium is replaced with DMEM containing 10% FBS and 10 μg/mL insulin for another two days. The cells are then maintained in DMEM with 10% FBS for an additional four days, with media changes every two days.

-

Oil Red O Staining: To visualize lipid accumulation, cells are washed with phosphate-buffered saline (PBS), fixed with 10% formalin for 1 hour, and then stained with Oil Red O solution for 1 hour. After washing, the stained lipid droplets are visualized by microscopy. For quantification, the stain is eluted with isopropanol, and the absorbance is measured at 520 nm.

-

Gene Expression Analysis (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA levels of adipogenic transcription factors (C/ebpα, C/ebpβ, and Pparγ) are quantified by real-time PCR using specific primers.

Cell Cycle Analysis in MCF7 Breast Cancer Cells

-

Cell Culture and Treatment: MCF7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and treated with this compound (e.g., 21 μM) for 24-48 hours.

-

Cell Cycle Analysis by Flow Cytometry: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C. The fixed cells are then washed and resuspended in PBS containing propidium iodide (PI) and RNase A. The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Conclusion

This compound is a promising natural compound with a multi-target profile, demonstrating significant anti-inflammatory, anti-obesity, anti-cancer, and cytoprotective properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this molecule further. Future research should focus on elucidating the direct molecular binding partners of this compound to fully understand its mechanism of action and to optimize its development as a potential therapeutic agent.

References

Methodological & Application

Quantitative Analysis of 23-EPI-26-Deoxyactein: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-EPI-26-Deoxyactein is a prominent cycloartane triterpenoid glycoside isolated from Black Cohosh (Actaea racemosa), a plant of significant interest in the development of dietary supplements and pharmaceutical products.[1] Accurate and precise quantification of this compound is critical for the standardization of raw materials, quality control of finished products, and for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.

Quantification Methods

A summary of the primary quantitative methods for this compound is presented below, with detailed protocols provided in the subsequent sections.

| Method | Principle | Key Advantages | Common Application |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | High sensitivity and selectivity. | Pharmacokinetic studies, trace-level quantification in complex matrices. |

| HPLC-ELSD | Chromatographic separation with detection based on light scattering of the nebulized and evaporated analyte. | Universal detection for non-chromophoric compounds. | Quality control of herbal extracts and formulations. |

| qHNMR | Quantitative analysis based on the integration of specific proton signals in the NMR spectrum relative to a certified internal standard. | Primary analytical method, no need for a specific reference standard of the analyte for quantification, provides structural information. | Purity assessment of reference standards, quantification in less complex mixtures. |

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the most frequently employed method for the quantification of this compound, offering excellent sensitivity and selectivity, particularly in biological matrices.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linear Range | 5.0 - 33.0 pg on-column | [2] |

| Limit of Detection (LOD) | 2 pg (3 fmol) | [2] |

| Limit of Quantification (LOQ) | 5 pg (7.6 fmol) | [2] |

| Recovery from Serum | 88 ± 9% to 105 ± 14% | [2] |

| Recovery from Urine | 86 ± 6% to 90 ± 9% | [2] |

| Reproducibility (RSD) | <10.2% | [2] |

Experimental Protocol

1. Sample Preparation (Serum or Plasma)

-

To 100 µL of serum or plasma, add an internal standard solution (e.g., Astragaloside IV).

-

Perform a protein precipitation step by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

-

HPLC System: Agilent 1200 Series or equivalent.

-

Column: Waters Xterra MS C18 (2.1 × 100 mm, 3.5 µm) or equivalent.[2]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 20% to 90% B over 17 minutes.[2]

-

Flow Rate: 120 µL/min.[2]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dwell Time: 20 ms per transition.[2]

-

Source Temperature: 500 °C.

-

Ion Spray Voltage: 5500 V.

Experimental Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Due to the lack of a strong chromophore in this compound, UV detection can be challenging.[3] HPLC-ELSD provides a viable alternative for its quantification in herbal extracts and formulations.

Quantitative Data Summary (for similar triterpenoid glycosides)

| Parameter | Value | Reference |

| Linearity (R²) | ≥ 0.9991 | [4] |

| LOD | < 50 µg/mL | [2] |

| LOQ | < 80 µg/mL | [2] |

| Recovery | 97.39% - 104.07% | [2] |

| Precision (RSD) | 0.78% - 4.74% | [2] |

Experimental Protocol

1. Sample Preparation (Herbal Extract)

-

Accurately weigh 100 mg of the powdered black cohosh extract.

-

Add 10 mL of 80% methanol.

-

Sonicate for 30 minutes.

-

Centrifuge at 4000 x g for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions

-

HPLC System: Waters Alliance 2695 or equivalent.

-

Column: Allsphere ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]

-

Mobile Phase A: Water.

-

Mobile Phase B: Methanol.

-

Gradient: A gradient elution suitable for separating triterpenoid glycosides, for example, starting from 60% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 35 °C.

3. ELSD Conditions

-

ELSD Detector: Alltech 3300 or equivalent.

-

Drift Tube Temperature: 70 °C.[4]

-

Gain: Set to an appropriate value to achieve a stable baseline and adequate signal-to-noise ratio.

Experimental Workflow

Caption: Workflow for this compound quantification by HPLC-ELSD.

Method 3: Quantitative ¹H-Nuclear Magnetic Resonance (qHNMR)

qHNMR is a powerful technique for the quantification of compounds without the need for an identical reference standard, by using a certified internal standard. It can be used to determine the total amount of cycloartanoid glycosides, which can then be expressed as this compound equivalents.

Quantitative Data Summary (General for qHNMR)

| Parameter | Value | Reference |

| Precision (RSD) | ≤ 5.0% | [5] |

| Accuracy (Recovery) | Typically 95-105% | General qHNMR performance |

Experimental Protocol

1. Sample Preparation

-

Accurately weigh about 10 mg of the black cohosh extract and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

-

Dissolve the mixture in a known volume (e.g., 1 mL) of a deuterated solvent (e.g., Methanol-d₄).

-

Transfer an appropriate volume (e.g., 0.6 mL) into an NMR tube.

2. NMR Acquisition

-

NMR Spectrometer: Bruker Avance 400 MHz or higher.

-

Solvent: Methanol-d₄.

-

Pulse Program: A standard 1D proton experiment (e.g., zg30).

-

Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest and the internal standard (typically > 30 s for accurate quantification).

-

Number of Scans (ns): 16 or higher for good signal-to-noise.

-

Spectral Width (sw): Appropriate to cover all signals of interest.

3. Data Processing and Quantification

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate a well-resolved, specific signal of this compound (if distinguishable) or a common signal for the class of cycloartanoid glycosides (e.g., H-19 exo protons).

-

Integrate a known signal of the internal standard.

-

Calculate the concentration of this compound using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mᵢₛ / Mₓ) * (mᵢₛ / mₓ) * Pᵢₛ

Where:

-

Cₓ = Concentration of the analyte

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the internal standard

-

ₓ refers to the analyte and ᵢₛ to the internal standard.

-

Signaling Pathways Involving this compound

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound.

Anti-Inflammatory Pathway

This compound has been shown to suppress cytokine-induced nitric oxide (NO) production in microglial cells.[4][6][7] This suggests an anti-inflammatory effect, potentially through the modulation of inducible nitric oxide synthase (iNOS) expression.

Caption: Inhibition of cytokine-induced NO production by this compound.

Metabolic Regulation Pathway

In the context of metabolic diseases, this compound has been found to promote adipocyte lipolysis by activating the AMPK signaling and SIRT1-FOXO1 pathway.[8] This suggests a potential role in the management of obesity and related metabolic disorders.

Caption: this compound promotes lipolysis via the AMPK-SIRT1-FOXO1 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]